Cascaroside D

Cytotoxicity Toxicity Screening In Vitro Pharmacology

Cascaroside D is a primary O- and C-diglycosylated anthrone derivative, classified as an anthraquinone diglucoside (C27H32O13, MW 564.54). It is a key pharmacologically active constituent of the bark of Cascara sagrada (Rhamnus purshiana), representing a significant fraction of the total hydroxyanthracene glycoside content.

Molecular Formula C27H32O13
Molecular Weight 564.54
CAS No. 53861-35-1
Cat. No. B600263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCascaroside D
CAS53861-35-1
Molecular FormulaC27H32O13
Molecular Weight564.54
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cascaroside D (CAS 53861-35-1) for Analytical & Research Procurement: A Technical Reference Guide


Cascaroside D is a primary O- and C-diglycosylated anthrone derivative, classified as an anthraquinone diglucoside (C27H32O13, MW 564.54) [1]. It is a key pharmacologically active constituent of the bark of Cascara sagrada (Rhamnus purshiana), representing a significant fraction of the total hydroxyanthracene glycoside content [2]. Unlike common anthraquinone aglycones (e.g., emodin, aloe-emodin) or simpler mono-glycosides (e.g., aloin), Cascaroside D possesses a unique dual glycosylation pattern: a C-glycosidic linkage and an O-glycosidic linkage on the anthrone core. Specifically, it is the O-glucoside of chrysaloin (10-deoxybarbaloin), distinguishing it from the barbaloin-derived Cascarosides A and B [3]. This complex structure dictates its distinct physicochemical properties, metabolic fate, and analytical behavior, making its procurement as a pure reference standard critical for accurate quality control and research [4].

Why Generic Anthraquinone Standards Cannot Replace Cascaroside D (CAS 53861-35-1)


The common practice of using structurally similar anthraquinones (e.g., aloin, emodin) as a universal 'marker' for cascara products is analytically and pharmacologically unsound. Cascarosides, including D, are O-glucosides of C-glucosides, a structural feature that imparts higher water solubility, dictates a specific pathway of colonic activation via bacterial glycosidases, and results in a unique fragmentation pattern in mass spectrometry [1]. Critically, even among the cascaroside family, substitution is not possible. Cascarosides C and D are derived from chrysaloin (yielding chrysophanol upon hydrolysis), whereas A and B are derived from barbaloin (yielding aloe-emodin) [2]. This means that using a more readily available standard like Cascaroside A to quantify Cascaroside D, or using an aglycone standard to represent total glycosides, will lead to erroneous quantification, mischaracterization of extract composition, and failure to meet pharmacopeial identity criteria that rely on specific HPTLC or UHPLC-DAD-MS fingerprint patterns [3].

Quantitative Differential Evidence for Cascaroside D (CAS 53861-35-1) Against Closest Analogs


Differential Cytotoxicity: Cascaroside D Exhibits Lower In Vitro Cytotoxicity Compared to Aglycones

Cascaroside D demonstrates reduced cytotoxicity in vitro compared to its aglycone counterparts and other non-glycosylated anthraquinones. A study evaluating structurally diverse anthranoids on NOK-SI, HeLa, and T98G cell lines found that the presence of glucose moieties in cascarosides, including Cascaroside D, was directly correlated with a significant reduction in toxicity. This supports the preferential use of glycosylated standards like Cascaroside D for toxicity assessment of cascara extracts, as aglycones may overestimate cytotoxic risk [1].

Cytotoxicity Toxicity Screening In Vitro Pharmacology

Analytical Purity: Cascaroside D Standard Verified at 99% Purity for Quantitative LC-MS/MS Methods

Cascaroside D, when used as a reference standard in quantitative LC-MS/MS methods, has been reported with a verified purity of 99%. This high level of purity is essential for accurate quantification and is a key differentiator from lower-purity extracts or unverified standards, ensuring reliable data in method development and validation [1].

Analytical Method Validation LC-MS/MS Reference Standards

Distinct Chromatographic Retention: Cascaroside D Requires Specific Isolation Methodology Different from A/B

In a preparative-scale isolation using High-Performance Countercurrent Chromatography (HPCCC), Cascaroside D was separated from its analogs using a specific two-dimensional solvent system. The first dimension resolved the extract into groups, with Cascarosides C and D co-eluting as a single group (71 mg). A second dimension with a distinct solvent system (ethyl acetate–n-butanol–water, 7:3:10) was then required to resolve this group into pure Cascaroside C (34 mg) and Cascaroside D (26 mg). This demonstrates that Cascaroside D cannot be isolated or quantified using methods optimized solely for Cascarosides A or B, which were obtained in much larger quantities (389 mg and 187 mg, respectively) using a different, single-step solvent system [1].

HPCCC Isolation Preparative Chromatography Natural Product Purification

Structural Differentiation by Mass Spectrometry: Unique Fragmentation of Anthrone Core

Cascaroside D can be distinguished from its oxanthrone analogs (e.g., 10-hydroxycascaroside D) and other anthraquinone glycosides based on its unique fragmentation pattern in ion trap mass spectrometry. The presence of a hydroxyl group at C-10 in oxanthrones enables McLafferty-type rearrangements to form a quinone group in positive ion mode, a fragmentation pathway not available to Cascaroside D due to its anthrone core structure. This analytical distinction is crucial for unambiguous identification in complex plant matrices [1].

Mass Spectrometry Structural Elucidation Natural Product Chemistry

HPTLC Fingerprint Differentiation: Cascaroside D Essential for Identity Testing per Ph. Eur. Proposals

Cascaroside D is a critical component of the HPTLC fingerprint required for identity testing of Rhamni purshianae cortex (Cascara Sagrada) as proposed for the European Pharmacopoeia (Ph. Eur.). A validated HPTLC method using a water:methanol:ethyl acetate:acetic acid (19:21:90:2 v/v) mobile phase on normal phase plates resolved sharp bands for Cascarosides A, B, C, and D. The presence and correct location of the Cascaroside D band is essential for distinguishing authentic cascara bark from closely related adulterants like Frangula alnus, where this compound is absent or present in different proportions [1].

HPTLC Identity Testing Pharmacopoeial Compliance

Cascaroside D (CAS 53861-35-1): Targeted Application Scenarios for Procurement Decisions


High-Precision Quantitative LC-MS/MS Assay Development

Scenario: An analytical laboratory is developing and validating a quantitative LC-MS/MS method for the simultaneous determination of multiple anthraquinones in cascara-based dietary supplements. Given the reported 99% purity of Cascaroside D as a reference standard [1], its procurement is essential for achieving accurate calibration, ensuring method robustness, and meeting stringent regulatory guidelines for assay validation.

Pharmacopoeial Identity Testing and Adulterant Detection

Scenario: A quality control (QC) laboratory for a botanical ingredient supplier needs to implement the proposed European Pharmacopoeia (Ph. Eur.) identity test for Rhamni purshianae cortex. The validated HPTLC method requires a Cascaroside D reference standard to confirm the presence of its characteristic band, which is crucial for differentiating authentic cascara bark from the closely related and potential adulterant Frangula alnus [1].

Cytotoxicity Profiling of Natural Product Extracts

Scenario: A research group is investigating the safety profile of a novel cascara extract. To accurately assess its cytotoxic potential, a pure standard of Cascaroside D is required as a comparator. Evidence indicates that glycosylated anthraquinones like Cascaroside D exhibit significantly lower in vitro toxicity than their aglycone counterparts [1]. Using the correct glycosylated standard prevents the overestimation of toxicity that could occur if an aglycone standard (e.g., emodin) were used as a proxy.

Preparative Isolation and Structural Elucidation Studies

Scenario: A natural product chemistry lab aims to isolate and fully characterize the anthraquinone diglucosides from a new cascara extract. The 2D-HPCCC method demonstrates that Cascaroside D co-elutes with Cascaroside C in the first dimension and requires a specific second-dimension solvent system for its purification [1]. A pure reference standard of Cascaroside D is indispensable for confirming the identity of the isolated peak via co-chromatography and comparing MS/MS fragmentation patterns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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